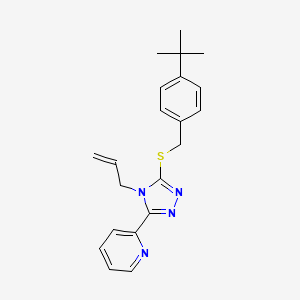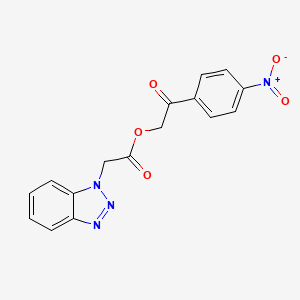
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C28H22BrN3O5 and a molecular weight of 560.409 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Electrophilic Aromatic Substitution: Introduction of a bromine atom to a phenyl ring.
Amide Formation: Reaction of 1-naphthoyl chloride with an amine to form 1-naphthoylamine.
Hydrazone Formation: Condensation of the amide with hydrazine to form carbohydrazonoyl derivatives.
Esterification: Reaction of the hydrazone derivative with 4-methoxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research. Its applications span various fields:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are not well-characterized, requiring further research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Similar structure with a chlorine atom instead of a methoxy group.
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl benzoate: Lacks the methoxy group on the benzoate ring.
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Contains a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate may confer unique chemical properties, such as altered reactivity and solubility, compared to its analogs .
Properties
CAS No. |
769150-55-2 |
|---|---|
Molecular Formula |
C28H22BrN3O5 |
Molecular Weight |
560.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H22BrN3O5/c1-36-22-12-9-19(10-13-22)28(35)37-25-14-11-21(29)15-20(25)16-31-32-26(33)17-30-27(34)24-8-4-6-18-5-2-3-7-23(18)24/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+ |
InChI Key |
KJJDNOZADYQQER-WCMJOSRZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


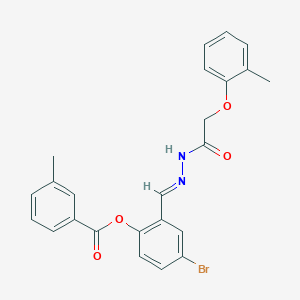

![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)
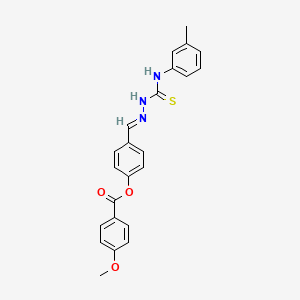
![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)
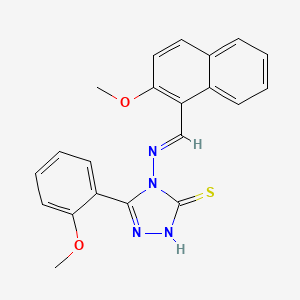
![4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12024990.png)


![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12025003.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025005.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025013.png)
